molecular formula C6H12O4 B12613774 Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1) CAS No. 871314-06-6

Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1)

Katalognummer: B12613774
CAS-Nummer: 871314-06-6
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: LIRMJFFHICLGSX-VKKIDBQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1) is a chemical compound that combines the properties of acetic acid and a specific epoxide derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol typically involves the reaction of acetic acid with [(2R,3R)-3-methyloxiran-2-yl]methanol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participate in catalytic cycles, and influence various biochemical pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol is unique due to its combination of an acetic acid moiety with an epoxide group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

871314-06-6

Molekularformel

C6H12O4

Molekulargewicht

148.16 g/mol

IUPAC-Name

acetic acid;[(2R,3R)-3-methyloxiran-2-yl]methanol

InChI

InChI=1S/C4H8O2.C2H4O2/c1-3-4(2-5)6-3;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4)/t3-,4-;/m1./s1

InChI-Schlüssel

LIRMJFFHICLGSX-VKKIDBQXSA-N

Isomerische SMILES

C[C@@H]1[C@H](O1)CO.CC(=O)O

Kanonische SMILES

CC1C(O1)CO.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.